molecular formula C10H10N2 B14734974 4-(1-Methyl-1H-pyrrol-2-yl)pyridine CAS No. 10357-75-2

4-(1-Methyl-1H-pyrrol-2-yl)pyridine

Cat. No.: B14734974
CAS No.: 10357-75-2
M. Wt: 158.20 g/mol
InChI Key: ARWUQRZAXODZOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Methylpyrrol-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a 1-methylpyrrole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methylpyrrol-2-yl)pyridine can be achieved through several methods. One common approach involves the condensation of pyridine derivatives with 1-methylpyrrole under specific conditions. For instance, the reaction between 4-bromopyridine and 1-methylpyrrole in the presence of a palladium catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of 4-(1-methylpyrrol-2-yl)pyridine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

4-(1-Methylpyrrol-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce piperidine derivatives .

Scientific Research Applications

4-(1-Methylpyrrol-2-yl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-methylpyrrol-2-yl)pyridine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The compound’s structure allows it to interact with various biological pathways, influencing processes such as signal transduction and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(1-methylpyrrol-2-yl)pyridine apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new drugs and materials .

Properties

CAS No.

10357-75-2

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

4-(1-methylpyrrol-2-yl)pyridine

InChI

InChI=1S/C10H10N2/c1-12-8-2-3-10(12)9-4-6-11-7-5-9/h2-8H,1H3

InChI Key

ARWUQRZAXODZOF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C2=CC=NC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.